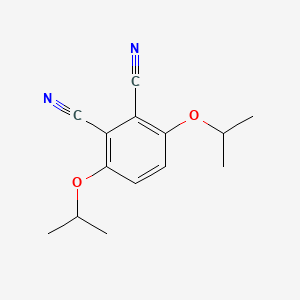
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes two nitrile groups and two isopropoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The isopropoxy groups can influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the isopropoxy groups, making it less soluble and potentially less bioavailable.
1,2-Benzenedicarbonitrile, 3,6-dimethoxy-: Contains methoxy groups instead of isopropoxy groups, which may alter its reactivity and biological activity.
1,2-Benzenedicarbonitrile, 3,6-diethoxy-: Contains ethoxy groups, which may affect its physical and chemical properties differently compared to the isopropoxy derivative.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is unique due to the presence of isopropoxy groups, which can enhance its solubility and potentially improve its bioavailability and efficacy in biological systems. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
201140-18-3 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3,6-di(propan-2-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)17-13-5-6-14(18-10(3)4)12(8-16)11(13)7-15/h5-6,9-10H,1-4H3 |
InChI-Schlüssel |
OTNJVPFKUAGOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=C(C=C1)OC(C)C)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
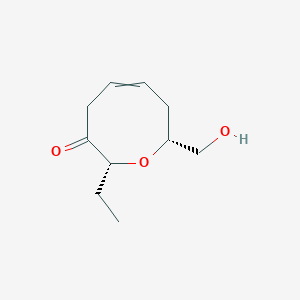
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
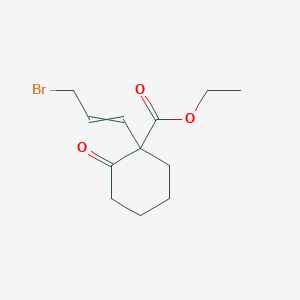

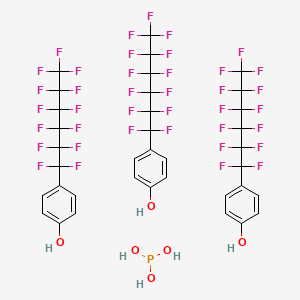
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
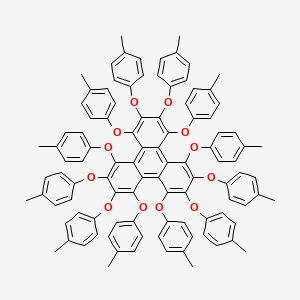
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)

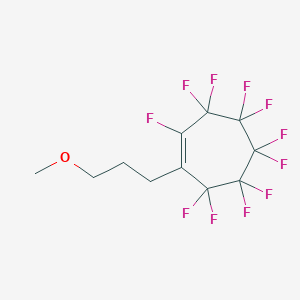
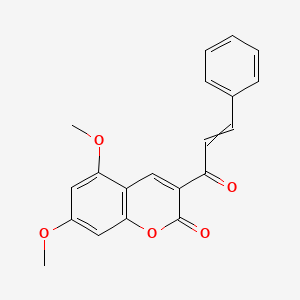

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
